Cas no 887641-02-3 (2-Chloroethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside)

2-Chloroethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is a protected glycosyl derivative used in carbohydrate chemistry and glycoconjugate synthesis. The chloroethyl group serves as a versatile leaving group, facilitating glycosylation reactions under mild conditions. The acetyl protecting groups enhance stability and selectivity during synthetic transformations, while the β-D-configuration ensures stereochemical control in glycosidic bond formation. This compound is particularly valuable for the preparation of complex oligosaccharides and glycoconjugates, offering high reactivity and compatibility with various coupling strategies. Its well-defined structure and synthetic utility make it a preferred intermediate in medicinal chemistry and glycobiology research.
2-Chloroethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside structure
887641-02-3 structure
Product Name:2-Chloroethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside
CAS No:887641-02-3
MF:C16H24ClNO9
MW:409.816064834595
CID:5091845
Update Time:2025-10-28

2-Chloroethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside Chemical and Physical Properties

Names and Identifiers

    • 2-Chloroethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside
    • Inchi: 1S/C16H24ClNO9/c1-8(19)18-13-15(26-11(4)22)14(25-10(3)21)12(7-24-9(2)20)27-16(13)23-6-5-17/h12-16H,5-7H2,1-4H3,(H,18,19)/t12-,13-,14-,15-,16-/m1/s1
    • InChI Key: DRVVQXMTZMNEAU-OXGONZEZSA-N
    • SMILES: O([C@@H]1[C@@H](NC(=O)C)[C@H](OCCCl)O[C@H](COC(=O)C)[C@H]1OC(=O)C)C(=O)C

2-Chloroethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside Pricemore >>

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2-Chloroethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  4 h, 60 °C
Reference
Peptide Glycodendrimers as Potential Vaccines for Olive Pollen Allergy
Benede, Sara; Ramos-Soriano, Javier; Palomares, Francis; Losada, Jorge; Mascaraque, Ainhoa; et al, Molecular Pharmaceutics, 2020, 17(3), 827-836

Production Method 2

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: 1,2-Dichloroethane ;  15 min, 110 °C
Reference
Glycoclusters as lectin inhibitors: comparative analysis on two plant agglutinins with different folding as a step towards rules for selectivity
Andre, Sabine; O'Sullivan, Shane; Gabius, Hans-Joachim; Murphy, Paul V., Tetrahedron, 2015, 71(38), 6867-6880

2-Chloroethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside Raw materials

2-Chloroethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside Preparation Products

Additional information on 2-Chloroethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside

Recent Advances in the Study of 2-Chloroethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (CAS: 887641-02-3)

The compound 2-Chloroethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (CAS: 887641-02-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This glycoside derivative, characterized by its chloroethyl and acetylated sugar moieties, has shown promising potential in drug development, particularly in the synthesis of glycosylated therapeutics and prodrugs. Recent studies have focused on its role as a key intermediate in the preparation of more complex bioactive molecules, leveraging its unique chemical properties for targeted delivery and enhanced bioavailability.

One of the most notable advancements in the application of this compound is its use in the synthesis of glycosylated anticancer agents. Researchers have demonstrated that the chloroethyl group can serve as a reactive handle for further functionalization, enabling the attachment of various pharmacophores. A 2023 study published in the Journal of Medicinal Chemistry highlighted its utility in the development of tumor-targeting prodrugs, where the acetylated sugar moiety facilitates selective uptake by cancer cells. The study reported a significant improvement in therapeutic efficacy and reduced off-target effects compared to non-glycosylated analogs.

In addition to its anticancer applications, 2-Chloroethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside has been explored in the context of antimicrobial drug development. A recent preprint on bioRxiv detailed its incorporation into novel glycoconjugate antibiotics, where the chloroethyl group was used to link the sugar moiety to a potent antibiotic core. Preliminary results indicated enhanced stability and prolonged half-life in vivo, addressing a critical challenge in antibiotic resistance. The study also emphasized the compound's compatibility with modern synthetic techniques, such as click chemistry, for rapid and efficient derivatization.

Further investigations into the mechanistic aspects of this compound have revealed its potential as a modulator of glycosylation pathways. A 2024 paper in ACS Chemical Biology elucidated its role in inhibiting specific glycosyltransferases, which are often overexpressed in inflammatory diseases. The researchers utilized molecular docking and kinetic assays to demonstrate that the acetylated sugar moiety competitively binds to the enzyme's active site, offering a novel strategy for therapeutic intervention. These findings open new avenues for the development of glycosylation-targeted drugs.

Despite these promising developments, challenges remain in the large-scale synthesis and purification of 2-Chloroethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside. Recent efforts have focused on optimizing reaction conditions to improve yield and scalability. A collaborative study between academic and industrial researchers, published in Organic Process Research & Development, reported a streamlined synthetic route using continuous flow chemistry, achieving a 30% increase in overall yield while reducing waste generation. This advancement is expected to facilitate broader adoption of the compound in preclinical and clinical settings.

In conclusion, the recent research on 2-Chloroethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (CAS: 887641-02-3) underscores its versatility and potential in drug discovery. From anticancer prodrugs to antimicrobial agents and glycosylation modulators, this compound continues to inspire innovative therapeutic strategies. Future studies are likely to explore its applications in other disease areas, as well as further refine its synthetic accessibility for industrial-scale production.

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